(E)-3-((3r,5r,7r)-adamantan-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

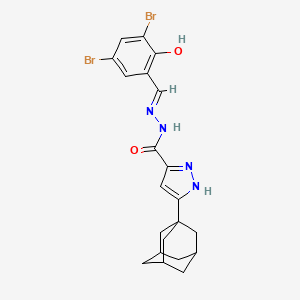

This compound is a pyrazole-carbohydrazide derivative featuring a rigid adamantane core (tricyclo[3.3.1.1³,⁷]decane) at the 3-position of the pyrazole ring and an (E)-configured 3,5-dibromo-2-hydroxybenzylidene hydrazone group at the 5-position (Figure 1). The adamantane moiety enhances lipophilicity and metabolic stability, while the brominated benzylidene substituent introduces steric bulk and electron-withdrawing effects, which may influence π-π stacking and hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

5-(1-adamantyl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Br2N4O2/c22-15-4-14(19(28)16(23)5-15)10-24-27-20(29)17-6-18(26-25-17)21-7-11-1-12(8-21)3-13(2-11)9-21/h4-6,10-13,28H,1-3,7-9H2,(H,25,26)(H,27,29)/b24-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHNCEPOOPLGAH-YSURURNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C(=CC(=C5)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C(=CC(=C5)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Br2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3r,5r,7r)-adamantan-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel adamantane derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis and Structural Characterization

This compound is synthesized from adamantane-1-carbohydrazide, which serves as a bioactive core. The synthetic route involves the formation of pyrazole and hydrazone derivatives through various chemical reactions. Full characterization of these derivatives was achieved using spectroscopic methods such as NMR and mass spectrometry .

Antitumor Activity

Recent studies have demonstrated that adamantane derivatives exhibit significant antitumor activity against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). The IC50 values of these compounds ranged from 1.55 to 42.17 µM , indicating their effectiveness compared to standard chemotherapeutics like Doxorubicin (IC50 = 3.58–8.19 µM) . Notably, some derivatives showed enhanced sensitivity towards A549 cells, with specific compounds exhibiting IC50 values less than 10 µM.

Table 1: Antitumor Activity of Adamantane Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | A549 | <5 |

| 12 | A549 | <5 |

| 13a | A549 | <5 |

| Doxorubicin | MCF-7 | 3.58–8.19 |

Antiviral Activity

In addition to antitumor properties, adamantane-pyrazole derivatives have shown promising antiviral activity against Foot-and-Mouth Disease Virus (FMDV). In vitro studies indicated that specific derivatives could suppress FMDV replication in BHK-21 cells, with IC50 values achieved for the most effective compounds ranging from 40 to 50 µg/ml , demonstrating a therapeutic index of 30 . Molecular docking studies revealed that these compounds act as potential inhibitors of the viral 3C protease, exhibiting favorable binding interactions compared to established antiviral drugs like Amantadine and Ribavirin.

Table 2: Antiviral Activity Against FMDV

| Compound | IC50 (µg/ml) | Binding Energy (kcal/mol) |

|---|---|---|

| 6a | 50 | -15.41 |

| 6b | 40 | -20.00 |

| Amantadine | N/A | -6.15 |

The biological activity of this compound is attributed to several mechanisms:

- Cell Cycle Arrest : Studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The inhibition of specific enzymes such as carbonic anhydrases (hCAIX and hCAXII) has been observed, which plays a crucial role in tumor growth and metastasis .

- Antiviral Mechanism : The compounds inhibit viral replication by targeting viral proteases essential for the viral life cycle .

Comparison with Similar Compounds

Table 1: Structural Comparison of Adamantane-Pyrazole-Carbohydrazide Derivatives

| Compound Name | Substituent on Benzylidene | Halogenation | Molecular Weight (g/mol) | Key Interactions |

|---|---|---|---|---|

| Target Compound | 3,5-dibromo-2-hydroxy | Br, Br | 579.2 | Br···π, O–H···N (intramolecular) |

| (E)-3-Adamantan-1-yl-N'-(4-hydroxybenzylidene) | 4-hydroxy | None | 435.5 | O–H···N, π-π stacking |

| (E)-N'-(2,4-Dichlorobenzylidene) | 2,4-dichloro | Cl, Cl | 488.8 | Cl···π, C–H···Cl |

| (E)-N'-(3,4-Dimethoxybenzylidene) | 3,4-dimethoxy | None | 461.5 | C–H···O, van der Waals |

- Hydroxy vs. Methoxy : The 2-hydroxy group in the target compound enables intramolecular hydrogen bonding (O–H···N), stabilizing the E-configuration, whereas methoxy groups in analogs like 3,4-dimethoxy derivatives prioritize steric effects over H-bonding .

Computational and Crystallographic Insights

Density Functional Theory (DFT) Studies

- The SMD solvation model predicts the target compound’s solubility in aqueous media (ε = 78.4) to be lower than analogs with polar substituents (e.g., 4-hydroxybenzylidene) due to bromine’s hydrophobicity .

- Frontier molecular orbital (FMO) analysis indicates a smaller HOMO-LUMO gap (ΔE = 4.1 eV) compared to dichloro analogs (ΔE = 4.5 eV), suggesting higher reactivity .

Crystal Packing and Noncovalent Interactions

Table 2: Reported Bioactivities of Structural Analogs

- Halogen Effects : Bromine’s larger atomic radius and polarizability may improve target binding compared to chlorine, as seen in antifungal dichloro derivatives .

- Hydroxy Group Role : The 2-hydroxy group in the target compound could mimic tyrosine or serine residues in enzyme active sites, a feature absent in methoxy analogs .

Similarity Indexing and Virtual Screening

- Tanimoto Coefficient : The target compound shares ~65% similarity with (E)-N'-(2,4-dichlorobenzylidene) analogs (MACCS fingerprints), suggesting overlapping pharmacophores .

- Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., Br → Cl) can drastically alter bioactivity, as observed in quaternary ammonium compounds .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-3-adamantanyl pyrazole-carbohydrazide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between adamantane-bearing hydrazides and substituted benzaldehydes. For example, refluxing equimolar quantities of 3-(adamantan-1-yl)-1H-pyrazole-5-carbohydrazide with 3,5-dibromo-2-hydroxybenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 12–24 hours yields the target Schiff base. Crystallization in ethanol/dichloromethane mixtures improves purity . Optimization via Design of Experiments (DoE) or Bayesian algorithms (e.g., varying solvent polarity, temperature, or catalyst loading) can enhance yields .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use multi-technique validation:

- X-ray crystallography to confirm stereochemistry and solid-state packing (e.g., hydrogen-bonded chains observed in adamantane-containing analogs) .

- FT-IR to verify imine (C=N) and hydroxyl (-OH) functional groups (~1600–1650 cm⁻¹ and ~3400 cm⁻¹, respectively) .

- NMR (¹H/¹³C) to resolve adamantane proton environments (δ ~1.6–2.2 ppm) and aromatic/azomethine signals .

- ESI-MS for molecular ion validation .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G** basis set) to model gas-phase and solvated structures. Compare IEFPCM and universal solvation models to assess solvent effects on dipole moments or HOMO-LUMO gaps. NBO analysis can quantify hyperconjugative interactions (e.g., n→σ* in the hydrazide moiety) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., bond lengths, vibrational frequencies) be resolved?

- Methodological Answer : Discrepancies often arise from solvation effects or crystal packing forces. For instance, X-ray-derived bond lengths may differ from gas-phase DFT predictions due to intermolecular interactions in the solid state. Address this by:

- Re-running DFT simulations with SCRF solvation models (e.g., water) .

- Comparing experimental IR spectra with scaled DFT vibrational frequencies (scale factor ~0.96–0.98) .

- Conducting AIM (Atoms in Molecules) analysis to evaluate hydrogen-bond strength in crystallographic data .

Q. What strategies are effective for improving the biological activity of adamantane-pyrazole hybrids?

- Methodological Answer :

- Molecular docking against target proteins (e.g., kinases, viral proteases) to identify key interactions (e.g., adamantane’s hydrophobic pocket binding). Adjust substituents on the benzylidene ring (e.g., halogens, hydroxy groups) to enhance binding affinity .

- QSAR studies using Hammett constants (σ) of substituents to correlate electronic effects with activity .

- In vitro assays (e.g., cytotoxicity, enzyme inhibition) with controlled modifications (e.g., replacing Br with Cl or modifying the hydroxy position) .

Q. How can crystallographic disorder in adamantane moieties be addressed during refinement?

- Methodological Answer : Adamantane’s rigidity often reduces disorder, but if present:

- Use SHELXL or OLEX2 to model partial occupancy sites.

- Apply geometric restraints (e.g., ADPs, bond distances) based on high-resolution data .

- Validate with PLATON checks for missed symmetry or twinning .

Methodological Considerations

Q. What are the best practices for handling air-sensitive intermediates in the synthesis of such hydrazides?

- Methodological Answer :

- Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines.

- Store intermediates with desiccants (e.g., molecular sieves) in anhydrous solvents .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Use flow chemistry for precise control of residence time and temperature, reducing side reactions .

- Employ heuristic algorithms (e.g., Bayesian optimization) to iteratively adjust parameters like stoichiometry or mixing rates .

Data Interpretation Guidelines

Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted?

- Methodological Answer :

Q. What statistical methods are recommended for analyzing biological assay reproducibility?

- Methodological Answer :

- Perform ANOVA or Student’s t-tests on triplicate measurements to assess significance.

- Use Grubbs’ test to identify outliers in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.